Reduced hERG Cardiac Channel Blockade vs. Loperamide
N-Desmethyl-loperamide demonstrates a significant reduction in cardiotoxic potential compared to its parent compound, loperamide. In a direct comparative study on the hERG cardiac potassium channel, N-desmethyl-loperamide was found to be a much weaker inhibitor than loperamide [1]. This differentiation is crucial for researchers studying loperamide's cardiotoxicity or developing safer analogs.
| Evidence Dimension | Inhibition of hERG cardiac K+ channel |
|---|---|
| Target Compound Data | 7.5-fold weaker inhibitor than loperamide |
| Comparator Or Baseline | Loperamide (high-affinity hERG inhibitor) |
| Quantified Difference | N-Desmethyl-loperamide exhibits a 7.5-fold reduction in hERG inhibitory potency. |
| Conditions | Cloned human hERG channels; patch-clamp electrophysiology assay |
Why This Matters
This 7.5-fold difference in hERG affinity directly impacts the selection of compounds for cardiotoxicity screening, where minimizing QT prolongation risk is paramount.
- [1] Vaz RJ, et al. Molecular determinants of loperamide and N-desmethyl loperamide binding in the hERG cardiac K+ channel. J Pharmacol Exp Ther. 2018 Feb;364(2):264-274. View Source
